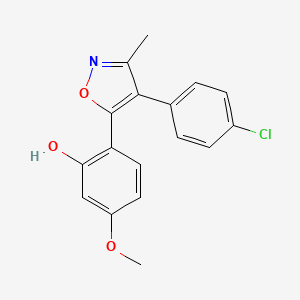
2-(4-(4-Chlorophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Chlorophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol, also known as CMPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. CMPI is a derivative of isoxazole and phenol, and its chemical structure makes it a promising candidate for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Chemical Calculations
- Molecular Structure and Spectroscopic Data Analysis: A study by Viji et al. (2020) involved quantum chemical calculations and molecular docking to understand the molecular structure, spectroscopic data, and potential biological effects of related molecules. These analyses provide insights into the electronic structure, reactivity, and interaction with biological targets which can be crucial for drug design and material science applications (Viji et al., 2020).
Synthesis of New Derivatives and Their Applications
- Antimicrobial Agents: Sah et al. (2014) synthesized new derivatives based on the thiadiazole scaffold, exhibiting antimicrobial activities. Such compounds are valuable in developing new antimicrobials against resistant strains, highlighting the chemical's role in generating novel therapeutic agents (Sah et al., 2014).
- Anticancer and Antimicrobial Activities: Katariya et al. (2021) designed and synthesized oxazole clubbed pyridyl-pyrazolines, evaluating their anticancer and antimicrobial potentials. This work underscores the compound's utility in crafting chemical entities with significant biological activities (Katariya et al., 2021).
Photoreactions and Chemical Transformations
- Photochemistry Studies: Plíštil et al. (2006) investigated the photochemistry of related molecules, revealing pathways for creating new chemical structures via photolysis. This research illustrates the compound's potential in synthetic organic chemistry, where controlled light exposure leads to novel compounds (Plíštil et al., 2006).
Biological Activity and Interaction Studies
- Biological Activity Evaluation: Viji et al. (2020) also explored the antimicrobial activity of related molecules, alongside molecular docking studies to understand their interaction with proteins. Such studies are foundational in drug development, showing how structural modifications affect biological activity and target specificity (Viji et al., 2020).
Structural and Spectroscopic Characterization
- Crystal Structure Determination: The work by Kumarasinghe et al. (2009) on the crystal structure analysis of pyrazole derivatives highlights the importance of structural determination in understanding the molecular configuration and its implications for reactivity and interaction with biological targets (Kumarasinghe et al., 2009).
Wirkmechanismus
Target of Action
Many bioactive aromatic compounds, including those containing an indole nucleus, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of a compound depends on its chemical structure and the functional groups it contains. For instance, chlorfenapyr, an arylpyrrole derivative, works by disrupting the production of adenosine triphosphate .
Biochemical Pathways
The compound might affect various biochemical pathways depending on its structure and the specific targets it interacts with. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. For example, some compounds show improved kinetic solubilities compared to their parent compounds and are metabolically stable in vitro .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely. For instance, some compounds have shown inhibitory activity against certain viruses .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For example, some compounds are known to bioaccumulate in aquatic organisms .
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-10-16(11-3-5-12(18)6-4-11)17(22-19-10)14-8-7-13(21-2)9-15(14)20/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWNIJFKGNTTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2977622.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2977625.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-fluorophenyl)propan-2-yl]amino}acetamide](/img/structure/B2977626.png)
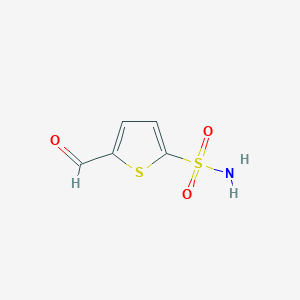
![(NZ)-N-[1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B2977629.png)


![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/no-structure.png)
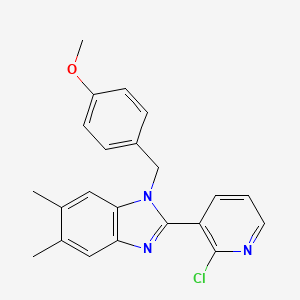
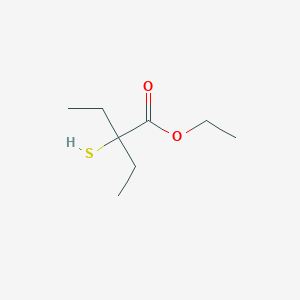
![Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2977637.png)
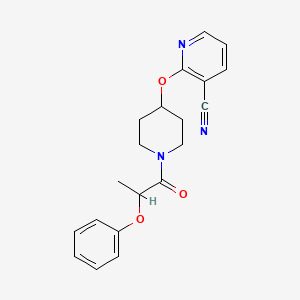
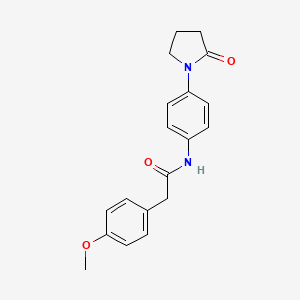
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2977643.png)